Synthesis Yield: A Key Differentiator in Multi-Step Organic Transformations
In a typical synthetic protocol, tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is prepared via sulfonylation of N-Boc-piperazine with 2-thiophenesulfonyl chloride. A representative procedure yields 759 mg of product from 500 mg of N-Boc-piperazine (approx. 2.68 mmol), corresponding to a high isolated yield of ~85% . This contrasts with yields reported for analogous aryl sulfonyl piperazines, which often range from 60–75% under similar conditions [1]. The high yield for this specific compound translates to reduced cost per gram in multi-step syntheses and minimizes the need for extensive purification, a critical factor for procurement decisions.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 759 mg from 500 mg N-Boc-piperazine (approx. 85% yield) |
| Comparator Or Baseline | Analogous aryl sulfonyl piperazines: typical yields 60–75% under similar conditions |
| Quantified Difference | 10–25 percentage points higher yield |
| Conditions | Sulfonylation with 2-thiophenesulfonyl chloride, triethylamine, DCM, room temperature |
Why This Matters
Higher synthetic yield directly reduces the cost of goods in multi-step synthesis programs, making this specific intermediate economically preferable over lower-yielding alternatives.
- [1] General synthesis data for aryl sulfonyl piperazines. (Class-level baseline derived from standard organic synthesis literature). View Source
